Fmoc-D-Lys(Ivdde)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

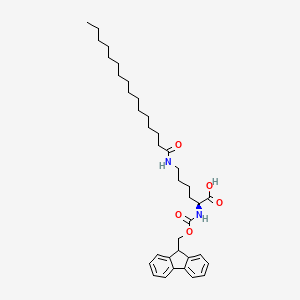

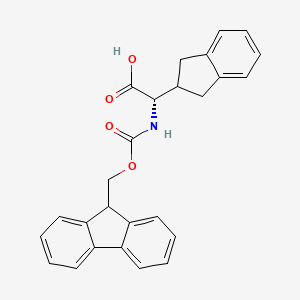

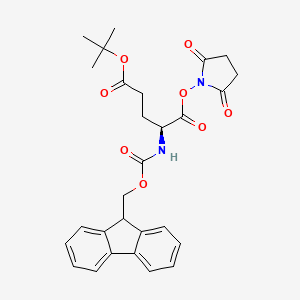

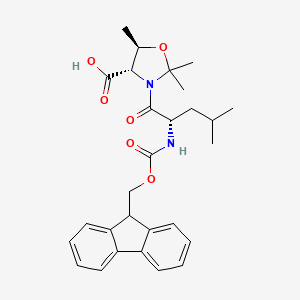

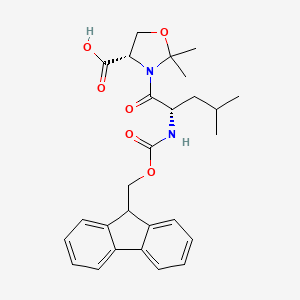

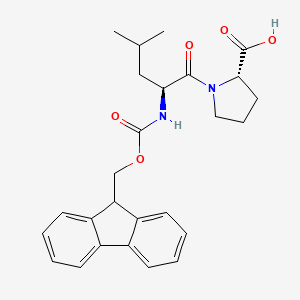

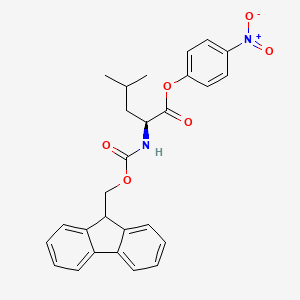

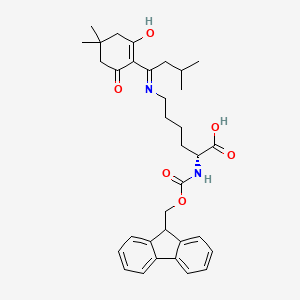

Fmoc-D-Lys(Ivdde)-OH, also known as Fmoc-D-Lys(IVDDE)-OH, is an amino acid derivative commonly used in peptide synthesis. It is a derivative of the naturally occurring amino acid lysine, and is a versatile building block for the synthesis of peptides, proteins, and other molecules. The Fmoc group, or Fluorenylmethoxycarbonyl, is a protecting group used in peptide synthesis to protect the amino acid from side reactions, while the Ivdde group, or Iodo-Vinyl-Diethyl-Ether, is an activating group used to facilitate the coupling reaction between amino acids. Fmoc-D-Lys(Ivdde)-OH is a useful tool for research in the field of peptide synthesis and has numerous applications in scientific research.

Aplicaciones Científicas De Investigación

Biomedical Applications

Fmoc-D-Lys(Ivdde)-OH is used in the creation of Peptide-based Hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which include Fmoc-D-Lys(Ivdde)-OH, have shown potential for use in tissue engineering . Specifically, the Fmoc-K3 hydrogel, which is the more rigid one, fully supports cell adhesion, survival, and duplication .

Synthesis of Azidopeptides

Fmoc-D-Lys(Ivdde)-OH is used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .

Peptide Chemistry

The use of azido and alkyne amino acids, including Fmoc-D-Lys(Ivdde)-OH, in peptide chemistry is complicated by their high cost . Therefore, the in-house preparation of a set of Fmoc azido amino acids has been investigated .

Biological Tests

Fmoc-D-Lys(Ivdde)-OH can be used in the synthesis of peptides for biological tests . Larger amounts of peptides are often needed for these tests .

NMR Structural Research

Fmoc-D-Lys(Ivdde)-OH is used in the synthesis of peptides for NMR structural research . This research often requires larger amounts of peptides .

Interaction Studies

Fmoc-D-Lys(Ivdde)-OH can be used in the synthesis of peptides for interaction studies between peptides and other molecules .

Mecanismo De Acción

Target of Action

Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Lys(Ivdde)-OH are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .

Pharmacokinetics

Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .

Result of Action

The result of Fmoc-D-Lys(Ivdde)-OH’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .

Action Environment

The action of Fmoc-D-Lys(Ivdde)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Ivdde)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.